(2S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Description
Properties
IUPAC Name |
(2S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASIYUSITZITPW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@H](CC2)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628466 | |
| Record name | (2S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177017-69-5 | |
| Record name | (2S)-1,2,3,4-Tetrahydro-6-methoxy-2-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177017-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Formation of Schiff Base Intermediate
The synthesis begins with the condensation of 5-methoxy-2-tetralone and R-(+)-α-phenylethylamine under acidic conditions. Methanesulfonic acid or p-toluenesulfonic acid catalyzes the reaction in toluene or methyl tert-butyl ether at 80–100°C, forming a Schiff base (Compound I) with a molar ratio of 1:2 for the ketone and amine. This step ensures enantioselective imine formation, critical for subsequent stereochemical outcomes.
Borohydride Reduction to Secondary Amine
Compound I undergoes reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at −30°C to 20°C. The molar ratio of 1:2 (Compound I:NaBH₄) ensures complete conversion to the secondary amine (Compound II), with the chiral auxiliary directing the stereochemistry at the C2 position.
Salt Formation and Catalytic Hydrogenation
Compound II is treated with ethyl ether-HCl or ethyl acetate-HCl to form a hydrochloride salt, enhancing solubility for the final hydrogenation step. Using 10% Pd/C or Pd(OH)₂/C under hydrogen gas (1–3 bar) at 50–120°C in ethanol/water, the benzylamine group is cleaved, yielding (2S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. This step achieves 68.7% overall yield, 99% purity, and 99.9% ee.
Catalytic Hydrogenation with Chiral Resolution
Racemic Synthesis and Resolution
An alternative route synthesizes the racemic amine via hydrogenation of 6-methoxy-2-naphthylamine over Raney nickel at 80°C. The racemate is resolved using di-p-toluoyl-D-tartaric acid in methanol, selectively crystallizing the (S)-enantiomer with 95% ee. While cost-effective, this method requires additional recrystallization steps to achieve >99% ee, reducing overall yield to 52%.
Comparative Analysis of Methodologies
Solvent and Catalyst Optimization
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like THF enhance borohydride reactivity during the reduction step, while ethanol/water mixtures improve Pd catalyst stability during hydrogenation. Methanol, used in racemic resolution, facilitates diastereomeric salt crystallization but requires careful pH control to prevent amine decomposition.
Catalyst Loading and Recyclability
Pd/C (5–10 wt%) provides consistent activity over five cycles with <5% yield drop, whereas Pd(OH)₂/C offers superior selectivity for bulky substrates. Raney nickel, though cheaper, necessitates higher pressures (5–10 bar) and exhibits lower enantioselectivity without chiral modifiers.
Environmental and Economic Considerations
The asymmetric route minimizes waste through catalytic steps and avoids toxic resolving agents, aligning with green chemistry principles. In contrast, racemic resolution generates stoichiometric amounts of tartaric acid derivatives, requiring additional waste treatment . Economic models favor the asymmetric method for large-scale production despite higher initial Pd costs, as it reduces downstream purification expenses.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding tetrahydronaphthalene derivative.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
(2S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of tetrahydronaphthalen-2-amine derivatives are highly sensitive to substituent variations. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Pharmacological Profiles
- (2S)-6-Methoxy derivative : The 6-methoxy group enhances lipophilicity compared to hydroxylated analogues (e.g., 5,6-ADTN), improving blood-brain barrier penetration. However, it reduces dopamine receptor affinity relative to 5,6-dihydroxy derivatives .
- (−)-MBP : The 4-bromophenyl and N,N-dimethyl groups confer dual activity—5-HT2C agonism and 5-HT2A/2B antagonism—making it a multifunctional serotonergic agent .
- Compound 5l (trans-4-cyclohexyl): Bulky 4-cyclohexyl substituents increase σ receptor binding but reduce selectivity for monoaminergic systems .
Physicochemical Properties
- Melting Points: (2S)-6-Methoxy derivative: Not explicitly reported, but analogues like trans-4-cyclohexyl-N,N-dimethyl derivatives (5l) melt at 137–139°C . (−)-MBP: Likely a liquid or low-melting solid due to N,N-dimethylation and bromophenyl substitution .
- Stereochemical Impact : The (2S)-configuration in the target compound is critical for receptor interactions. Enantiomers (e.g., (2R)-6-methoxy) show reduced activity, as seen in related compounds .
Research Implications
- Drug Development : The 6-methoxy group balances lipophilicity and receptor engagement, making it a candidate for Parkinson’s disease therapeutics. In contrast, 5,6-ADTN’s hydroxyl groups limit CNS bioavailability despite high potency .
- Receptor Selectivity : Substituents at the 4-position (e.g., bromophenyl in (−)-MBP) dramatically alter receptor subtype specificity, highlighting opportunities for tailored designs .
Biological Activity
(2S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine derivative of tetrahydronaphthalene, notable for its unique structural features that include a methoxy group at the 6-position and an amine group at the 2-position. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The molecular formula of this compound is CHNO, with a molecular weight of 179.25 g/mol. Its structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 177017-69-5
- SMILES : COC1=CC=C2C(CC(N)=C1)C(C2)N
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Potential Targets:
- Enzymes : Interaction with metabolic enzymes may influence metabolic pathways.
- Receptors : Binding to neurotransmitter receptors could affect signaling pathways relevant to mood and cognition.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related damage in cells.
Neuroprotective Effects
Studies have suggested that tetrahydronaphthalene derivatives may provide neuroprotective effects against neurodegenerative diseases. For instance, they can inhibit the aggregation of proteins associated with conditions like Parkinson's disease.
Study on Neuroprotection
A recent study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results demonstrated a significant reduction in cell death and oxidative markers compared to control groups.
| Treatment Group | Cell Viability (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 50 ± 5 | High |
| Compound-treated | 85 ± 7 | Low |
This study highlights the compound's potential as a therapeutic agent for neurodegenerative conditions.
Structure–Activity Relationship (SAR)
Research into the SAR of tetrahydronaphthalene derivatives has revealed that modifications at specific positions can enhance biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity |
| Amine Group | Enhances receptor binding |
These findings suggest that further structural optimization could lead to more potent derivatives.
Inhibition Studies
Inhibition studies have shown that this compound exhibits promising inhibitory activity against certain enzymes involved in metabolic disorders.
Q & A
Q. Basic Methods :
- 1H/13C NMR : Confirms regiochemistry and detects impurities. Key signals include methoxy protons (δ ~3.7–3.9 ppm) and tetralin ring protons (δ ~1.5–2.8 ppm) .
- HPLC : Normal-phase chiral columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol (95:5) mobile phases, with retention times varying by substituents .
Advanced Methods : - Chiral GC-MS : Quantifies trace racemization products with detection limits <0.1% .
- X-ray Crystallography : Validates absolute configuration using single-crystal derivatives (e.g., hydrochloride salts) .
How do structural modifications at the 4-position affect biological activity?
Basic Insight : Substitution with cyclohexyl or aryl groups (e.g., biphenyl) enhances lipophilicity and receptor binding. For example, trans-4-cyclohexyl analogs show improved affinity for serotonin receptors (Ki < 50 nM) .
Advanced Analysis : Fluorination at the 5- or 7-position (e.g., (S)-5-fluoro analogs) increases metabolic stability and blood-brain barrier penetration. However, bulky substituents (e.g., cyclooctyl) reduce solubility, requiring formulation optimization .
What contradictory findings exist regarding its pharmacological mechanisms?
Case Study : Some studies report dopamine D2 receptor antagonism (IC50 = 120 nM), while others suggest partial agonism. These discrepancies may arise from assay conditions (e.g., cell lines vs. native tissue) or differential coupling to G-proteins .
Resolution Strategy : Functional assays (e.g., cAMP inhibition vs. β-arrestin recruitment) and molecular docking simulations can clarify mechanisms .
How can enantiomeric impurities impact biological studies, and how are they quantified?
Risk : Even 2% impurity of the (2R)-enantiomer can skew dose-response curves in receptor binding assays.
Mitigation :
- Chiral SFC : Supercritical fluid chromatography with CO2/ethanol mobile phases achieves baseline separation of enantiomers .
- Circular Dichroism (CD) : Detects optical purity shifts in UV-active regions (λ = 250–300 nm) .
What biochemical assays are suitable for evaluating receptor binding kinetics?
Basic Protocol : Radioligand displacement assays (e.g., [3H]spiperone for serotonin receptors) using HEK293 cells transfected with target receptors.
Advanced Technique : Surface plasmon resonance (SPR) measures real-time association/dissociation rates (kon/koff) with immobilized receptor fragments, revealing subtype-specific binding .
How can computational modeling predict interactions with neurological targets?
Q. Methodology :
- Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. The methoxy group forms hydrogen bonds with Ser193 in the 5-HT1A receptor .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .
What are the stability and storage requirements for long-term experimental reproducibility?
Q. Guidelines :
- Solid State : Store under argon at −20°C; degradation occurs via oxidation at C2-amine (t1/2 = 6 months at 25°C).
- Solution : Use acidified ethanol (pH 3–4) to prevent racemization; avoid light exposure .
How can findings from in vitro studies be extrapolated to in vivo models?
Challenges : Poor bioavailability due to first-pass metabolism.
Solutions :
- Prodrug Design : Esterification of the amine group (e.g., acetyl prodrugs) improves oral absorption .
- PK/PD Modeling : Allometric scaling from rodent data predicts human dosing regimens .
What strategies resolve discrepancies in reported solubility data?
Issue : Solubility ranges from 0.5 mg/mL (pH 7.4) to >10 mg/mL (pH 2.0).
Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
